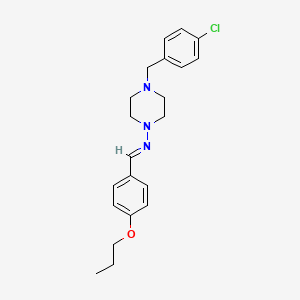

![molecular formula C16H19N3O4S B5553241 (4-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5553241.png)

(4-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-1,4-oxazepan-6-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

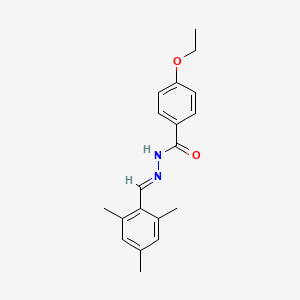

(4-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-1,4-oxazepan-6-yl)methanol is a novel compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound belongs to the class of oxazepanes, which are known for their biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

科学的研究の応用

Methanol Addition to Complexes

Studies have explored methanol's interaction with various chemical complexes, such as dihapto-coordinated rhenium complexes of furan. Research demonstrates that methanol addition results in the synthesis of dihapto-coordinated 2-methoxy-2,3-dihydrofuran complexes, indicating methanol's role in modifying complex structures through stereoselective addition reactions (Friedman & Harman, 2001).

Enantioselective Carbonyl Allylation

Methanol has been used in the enantioselective carbonyl allylation, crotylation, and tert-prenylation of furan methanols and furfurals, showcasing its utility in the synthesis of optically enriched products. These reactions, facilitated by iridium-catalyzed transfer hydrogenation, highlight methanol's role in producing compounds with potential pharmaceutical applications (Bechem, Patman, Hashmi, & Krische, 2010).

Hydrogenation of Dihydrooxazines

The catalytic hydrogenation of dihydrooxazines in methanol has been investigated, revealing the production of dynamic mixtures of enamines and tetrahydro-2-furanamines. This research provides insights into the versatility of methanol as a solvent in hydrogenation reactions, leading to the formation of valuable amino alcohols and dihydrofurans (Sukhorukov et al., 2008).

Biological Activity of Pyrimidine Derivatives

The synthesis of new pyrimidine derivatives, including those with furan rings, and their preliminary biological screening revealed a significant plant growth-stimulating effect. These findings underscore the potential of utilizing such compounds in agricultural applications to enhance plant growth and productivity (Pivazyan et al., 2019).

Synthesis of Dimethyl Sulfomycinamate

Research on the synthesis of dimethyl sulfomycinamate from methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate demonstrates methanol's utility in complex organic syntheses. This work contributes to the understanding of methanolysis in the context of synthesizing compounds related to the sulfomycin family of antibiotics (Bagley et al., 2005).

将来の方向性

特性

IUPAC Name |

[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-[5-(pyrimidin-2-ylsulfanylmethyl)furan-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c20-9-12-8-19(6-7-22-10-12)15(21)14-3-2-13(23-14)11-24-16-17-4-1-5-18-16/h1-5,12,20H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLFLPAONSGSMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1C(=O)C2=CC=C(O2)CSC3=NC=CC=N3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5553161.png)

![1-amino-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5553167.png)

![2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5553195.png)

![methyl 1-[(4-ethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5553199.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B5553203.png)

![8-[2-(4-fluorophenoxy)ethyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5553210.png)

![(3aR*,6S*)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1-oxo-2-(2-piperidin-1-ylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5553221.png)

![(3S*,4R*)-N,N-dimethyl-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinamine](/img/structure/B5553234.png)